N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide
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Overview
Description
“N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide” is a chemical compound. The IUPAC name of this compound is [1-(cyclopropylsulfonyl)-4-piperidinyl]methanamine .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H20N2O4S. The InChI code is 1S/C9H18N2O2S/c10-7-8-3-5-11(6-4-8)14(12,13)9-1-2-9/h8-9H,1-7,10H2 .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 312.38.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its unique structure allows it to interact with cancer cell receptors, potentially leading to apoptosis (programmed cell death) and reduced tumor growth .
Antiviral Applications
This compound has been investigated for its antiviral properties. It can inhibit viral replication by targeting viral enzymes or interfering with the viral life cycle, making it a promising candidate for treating viral infections .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for these conditions .
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting its use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Mechanism of Action
Target of Action
The compound contains a piperidine nucleus , which is a common structure in many pharmaceuticals. Piperidine derivatives have been used in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Therefore, the targets of “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide” could potentially be related to these therapeutic areas.
Mode of Action
Piperidine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information about the compound, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with a piperidine nucleus have been found to affect a wide range of biochemical pathways related to their therapeutic applications .
Pharmacokinetics
The piperidine nucleus is a common structure in many drugs, suggesting that this compound might have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives have been found to have a wide range of effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c23-18(17-12-19-15-3-1-2-4-16(15)21-17)20-11-13-7-9-22(10-8-13)26(24,25)14-5-6-14/h1-4,12-14H,5-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOOFSVNQIXLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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